molecular formula C10H12O3 B1671685 Ethyl mandelate CAS No. 774-40-3

Ethyl mandelate

Cat. No. B1671685
CAS RN: 774-40-3
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-UHFFFAOYSA-N
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Description

Ethyl mandelate is a chemical compound with the formula C10H12O3 . It is also known by other names such as Benzeneacetic acid, α-hydroxy-, ethyl ester; Mandelic acid, ethyl ester; Ethyl phenylglycolate; Mandelsaeureaethylester; DL-Mandelic acid ethyl ester . It is used as a reagent in the synthesis of several organic compounds .


Synthesis Analysis

Ethyl mandelate is used for synthesis . The product may be solid, liquid, a solidified melt or a supercooled melt due to its specific melting range .


Molecular Structure Analysis

The molecular structure of Ethyl mandelate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 180.2005 .


Physical And Chemical Properties Analysis

Ethyl mandelate is a clear colorless to yellowish liquid after melting . It has a density of 1.13 g/cm3 at 20 °C, a flash point of 93 °C, and a melting point of 24 - 27 °C . The refractive index is 1.5136 at 25 °C, 589 nm .

Scientific Research Applications

Synthesis and Catalytic Applications

Ethyl mandelate is significant in organic chemistry for its use in the synthesis of various compounds. It is employed as a precursor in the synthesis of medicines, pesticides, artificial flavorings, and perfumes. Its effectiveness as a repellent against mosquitoes and black flies has also been noted. Ethyl mandelate's synthesis methods, involving catalysts like sulfuric acid and thionyl chloride, have been explored due to their importance in producing these valuable derivatives (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

Biocatalysis and Enzyme Applications

Ethyl mandelate is important in biocatalysis, particularly in the synthesis of pharmaceutical derivatives. A study demonstrated the use of co-immobilized enzymes for efficient production of (±)-ethyl mandelate, highlighting its potential in pharmaceutical manufacturing. This approach provided a high yield and enantiomeric excess, indicating its efficiency in producing ethyl mandelate (Liu, Du, Feng, Wu, Lin, Guan, Wang, & Zhang, 2019).

Pharmaceutical Synthesis

Ethyl mandelate plays a role in synthesizing analgesics and other pharmaceuticals. For instance, it was used in the synthesis of the novel analgesic E-3710, demonstrating its utility in producing enantiopure pharmaceutical compounds (Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993).

Biomedical Research

In biomedical research, ethyl mandelate is studied for its interactions with various biological systems. It has been observed to be hydrolyzed by specific enzymes in different tissues, whichcould be relevant for understanding its metabolism and potential therapeutic applications (Bernheim & Bernheim, 1938).

Catalytic Reduction and Electrochemistry

Ethyl mandelate's role extends into the field of electrochemistry, where it has been used as a substrate in catalytic reduction processes. For example, bimetallic Ag–Cu cathodes have been utilized for the asymmetric electroreduction of ethyl benzoylformate to produce ethyl mandelate. This highlights its potential in fine chemical synthesis and the development of new catalytic processes (Wang, Shi, Hou, Shan, Wang, & Lu, 2020).

Enzyme-Catalyzed Hydrolysis

Enzyme-catalyzed hydrolysis of ethyl mandelate has been studied in various settings, such as the use of N435 enzyme in ionic liquids, which demonstrated high activity and enantioselectivity. This research provides insights into the potential applications of ethyl mandelate in biocatalysis and enantiomeric synthesis, contributing to the development of efficient methods for chiral separation and synthesis of pharmaceuticals (Ke, 2008).

Safety And Hazards

Ethyl mandelate can cause serious eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

ethyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6057829
Record name Ethyl mandelate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl mandelate
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Vapor Pressure

0.00026 [mmHg]
Record name Ethyl mandelate
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Product Name

Ethyl mandelate

CAS RN

774-40-3, 4358-88-7, 10606-72-1
Record name (±)-Ethyl mandelate
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Record name Ethyl mandelate
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Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)-
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
866
Citations
CS Marques, AJ Burke - Tetrahedron: Asymmetry, 2013 - Elsevier
Herein we describe for the first time the enantioselective catalytic arylation of ethyl glyoxalate using phenylboron reagents and chiral rhodium(I)–NHC catalysts. KO t Bu was the base of …
Number of citations: 19 www.sciencedirect.com
PY Wang, SW Tsai - Enzyme and microbial technology, 2005 - Elsevier
… The hydrolysis of (R,S)-ethyl mandelate in biphasic media (Scheme 1) is selected as the model system for producing the desired (R)-ethyl mandelate. Comparisons of the enzyme …
Number of citations: 27 www.sciencedirect.com
X Liu, X Du, J Feng, MB Wu, J Lin, J Guan, T Wang… - Catalysis Letters, 2019 - Springer
… Derivatives of (±)-ethyl mandelate are important … the synthesis of (±)-ethyl mandelate; however, this enzyme requires … A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the …
Number of citations: 5 link.springer.com
RA Shiels, K Venkatasubbaiah… - Advanced Synthesis & …, 2008 - Wiley Online Library
… catalysts on semisoluble polymers, on insoluble polymers and on SBA15 mesoporous silica, and we demonstrate their utility in the oxidative kinetic resolution of ethyl mandelate. …
Number of citations: 42 onlinelibrary.wiley.com
IN Francesco, A Wagner, F Colobert - 2008 - Wiley Online Library
… already described,4,9 that is, Pd 2 (dba) 3 ·CHCl 3 (1.25 mol-%), triphenylphosphane (5 mol-%), and Cs 2 CO 3 (1 equiv.) in toluene at 80 C, and we obtained ethyl mandelate 3a as the …
H Ping Xiao, Z Yi Li, OP Ward - Journal of industrial microbiology …, 1995 - academic.oup.com
… Time courses of hydrolysis of ethyl mandelate catalyzed by CCL. Relative yield: 68 mg of ethyl mandelate converted to product represents 100% yield. (1) Sodium dodecyl sulfonate/n-…
Number of citations: 4 academic.oup.com
CS Marques, AJ Burke - Comprehensive Organic Chemistry …, 2016 - books.google.com
… TLC (thin-layer-chromatography) analysis (eluent= hexane/AcOEt (1: 1)) of each fraction collected should be made to identify the ethyl mandelate product. The plates are visualized …
Number of citations: 4 books.google.com
W Gerrard - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… The presence of ethyl mandelate in this product was due, not'to its failure to react, but to the hydrolysis of the chlorosulphinate which under the conditions (pyridine hydrochloride as a …
Number of citations: 18 pubs.rsc.org
J Kasprzak, M Rauter, S Denter, K Becker… - Journal of Molecular …, 2016 - Elsevier
… Ethyl mandelate was from Merck (Germany) and ethyl benzoylacetate was from Alfa Aesar (… The enzyme didn’t show any activity with ethyl mandelate (a conversion product of ethyl …
Number of citations: 5 www.sciencedirect.com
RN Lima, ALM Porto - Catalysis Communications, 2017 - Elsevier
… Aminolysis reactions of mandelic acid and ethyl mandelate applying enzymes has not be extensively studied in the literature. There are only some examples describing the kinetic …
Number of citations: 17 www.sciencedirect.com

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